
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Overview
Description
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is an organic compound that belongs to the benzoxazole family. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a methyl group, an oxo group, and a sulfonamide group. It is commonly used in various chemical and pharmaceutical applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves the reaction of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Sulfonyl chlorides and bases like pyridine or triethylamine are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through specific pathways, including the inhibition of the PI3K/Akt signaling pathway. This effect was observed in cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating strong cytotoxic effects compared to standard chemotherapeutic agents .
Biological Research Applications
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, its role as an inhibitor of carbonic anhydrase has been highlighted, which is crucial for maintaining acid-base balance in biological systems.
Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotection
A recent study explored the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The findings revealed that treatment with 50 µM of the compound significantly reduced cell death and oxidative damage markers compared to untreated controls .
Material Science Applications
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve their stability and performance under various conditions.
Case Study: Polymer Synthesis
A study conducted on the synthesis of poly(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole) reported improved thermal stability and mechanical strength compared to traditional polymers. The resulting materials exhibited potential for applications in coatings and composite materials .
Data Summary Table
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |
Anticancer Properties | Induces apoptosis in MCF-7 and HeLa cells | |
Biological Research | Enzyme Inhibition | Inhibits carbonic anhydrase |
Neuroprotective Effects | Protects SH-SY5Y cells from oxidative stress | |
Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
- 2-Methyl-1,3-benzoxazole-6-carboxylic acid
- Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Uniqueness
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Biological Activity
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through the reaction of 3-methylbenzo[d]oxazol-2(3H)-one with sulfurochloridic acid, yielding 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride. The synthesis typically involves the following steps:
-
Reagents :
- 3-Methylbenzo[d]oxazol-2(3H)-one
- Sulfurochloridic acid
-
Procedure :
- Add 3-methylbenzo[d]oxazol-2(3H)-one to chilled sulfurochloridic acid at 0 °C.
- Allow the mixture to warm to room temperature and stir for approximately 3 hours.
- Quench the reaction by pouring into cold brine and extract with ethyl acetate.
The yield of this reaction is reported to be around 46% .
Anticancer Activity
Research indicates that compounds with a benzoxazole moiety, including 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole derivatives, exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines such as breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cells. For example, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have also been explored. In studies involving model bacterial strains such as Bacillus subtilis and Escherichia coli, some derivatives exhibited notable antibacterial activity with minimal inhibitory concentrations (MIC) reported .
Structure-Activity Relationship (SAR)
The SAR analysis of 3-methyl-2-oxo-2,3-dihydrobenzoxazole derivatives suggests that:
- Electron Donating Groups : Presence of electron donating groups (e.g., methoxy) at specific positions enhances biological activity.
- Substituent Effects : Substituents on the benzoxazole ring significantly influence anticancer potency; for instance, modifications at the R1 position can either increase or decrease activity depending on their electronic nature .
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study evaluating various benzoxazole derivatives for their anticancer efficacy, it was found that modifications leading to enhanced electron density at certain positions resulted in improved cytotoxicity against HeLa and SMMC-7721 cells. The most promising derivative showed an IC50 value significantly lower than that of doxorubicin, suggesting a potential for development as a therapeutic agent .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of benzoxazole derivatives against common pathogens. The results indicated that certain structural modifications led to enhanced activity against Gram-positive bacteria compared to Gram-negative strains, highlighting the importance of molecular design in developing effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide?
Methodological Answer: The synthesis typically involves cyclization of sulfonamide precursors with methyl-substituted benzoxazole intermediates. Key steps include:
- Precursor Preparation : Start with 6-sulfonamide-substituted benzoxazole derivatives. For example, coupling sulfonamide groups to a benzoxazole backbone under anhydrous conditions using triethylamine as a base .
- Cyclization : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance ring closure efficiency .
- Yield Improvement : Use iterative feedback loops combining quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and experimental validation to refine conditions (e.g., catalyst screening) .
Table 1: Synthesis Optimization Parameters
Parameter | Optimal Range | Impact on Yield | Reference |
---|---|---|---|
Temperature | 80–100°C | Increases cyclization efficiency | |
Solvent | DMF/THF | Enhances solubility of intermediates | |
Catalyst | Triethylamine | Reduces side reactions |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Elucidation : Use X-ray crystallography to resolve bond angles and planarity of the benzoxazole ring (e.g., deviations in C3–C9–C10 angles due to steric effects) .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients to separate sulfonamide derivatives .
- Functional Group Analysis : FT-IR for identifying sulfonamide S=O stretches (~1350 cm⁻¹) and benzoxazole C=N vibrations (~1600 cm⁻¹) .
Q. How does the reactivity of this compound vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the sulfonamide group may lead to ring-opening; monitor via pH-controlled experiments (e.g., HCl in ethanol) .
- Basic Conditions : Hydrolysis of the benzoxazole ring is possible; use buffered solutions (pH 8–10) to assess stability .
- Oxidative Stability : Test with H₂O₂ or mCPBA; track degradation via LC-MS to identify sulfone or quinone byproducts .
Advanced Research Questions
Q. How can computational modeling guide the optimization of synthesis and bioactivity?
Methodological Answer:
- Reaction Pathway Prediction : Apply DFT (e.g., B3LYP/6-31G*) to model cyclization transition states and identify energy barriers .
- Molecular Docking : Use AutoDock Vina to predict binding affinities for biological targets (e.g., bacterial enzymes), correlating with experimental IC₅₀ values .
- Machine Learning : Train models on reaction datasets to predict optimal solvent/catalyst combinations, as demonstrated in AI-driven smart laboratories .
Table 2: Computational vs. Experimental Binding Affinities
Derivative | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) | Reference |
---|---|---|---|
Derivative A | -8.2 | 12.3 ± 1.5 | |
Derivative B | -7.8 | 18.9 ± 2.1 |
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Normalize protocols for bacterial strains (e.g., E. coli ATCC 25922) and culture conditions (e.g., Mueller-Hinton broth) .
- Factorial Design : Systematically vary parameters (e.g., pH, temperature) to isolate confounding variables using a 2³ factorial matrix .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or trends .
Q. How can structure-activity relationships (SAR) be established for sulfonamide derivatives?
Methodological Answer:
- Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the benzoxazole 3-position and sulfonamide 6-position .
- Activity Profiling : Test against Gram-positive/-negative bacteria with dose-response curves (0.1–100 µM) to calculate MIC values .
- Electrostatic Mapping : Use molecular electrostatic potential (MEP) surfaces to correlate charge distribution with antimicrobial potency .
Table 3: SAR of Substituted Derivatives
Substituent | MIC (µM) against S. aureus | LogP | Reference |
---|---|---|---|
-Cl | 5.2 ± 0.8 | 2.1 | |
-OCH₃ | 14.7 ± 1.2 | 1.8 |
Q. Key Notes
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-10-6-3-2-5(15(9,12)13)4-7(6)14-8(10)11/h2-4H,1H3,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYDXZCZMWDPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340384 | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62522-62-7 | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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